N-(3,4-dimethoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
This compound belongs to a class of furochromen-propanamide derivatives, characterized by a fused furochromen core (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl) linked via a propanamide chain to a substituted benzyl group (3,4-dimethoxybenzyl). Its design combines hydrophobic (methyl groups on the furochromen) and polar (dimethoxybenzyl) moieties, which may enhance target binding and pharmacokinetic properties.
Properties
Molecular Formula |
C26H27NO6 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C26H27NO6/c1-14-16(3)32-22-12-23-20(11-19(14)22)15(2)18(26(29)33-23)7-9-25(28)27-13-17-6-8-21(30-4)24(10-17)31-5/h6,8,10-12H,7,9,13H2,1-5H3,(H,27,28) |
InChI Key |
LHYKSGHJGVTJEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC(=C(C=C4)OC)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the furochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: The 3,4-dimethoxybenzyl group can be introduced via nucleophilic substitution reactions.
Attachment of the propanamide side chain: This step often involves amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Scaling up reaction volumes: .
Optimizing reaction conditions: to improve yield and purity.
Implementing continuous flow chemistry: to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the furochromenone core can be reduced to form alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
The compound exhibits several promising biological activities:
-
Antioxidant Properties :
- Mechanism : It enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress.
- Case Study : In a study involving SH-SY5Y neuronal cells exposed to glutamate toxicity, treatment with this compound significantly reduced cell death compared to untreated controls.
-
Neuroprotective Effects :
- Mechanism : The compound may protect neuronal cells by modulating apoptotic pathways and reducing inflammation through inhibition of NF-kB signaling.
- Case Study : Research indicated that this compound could mitigate neurodegeneration in models of oxidative stress.
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. Further investigation is required to establish its efficacy and mechanisms.
Research Applications
The following table summarizes the key applications of N-(3,4-dimethoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide in scientific research:
| Application Area | Description | Research Findings |
|---|---|---|
| Antioxidant Research | Investigating the ability to scavenge free radicals and enhance cellular defenses | Significant reduction in oxidative stress markers in neuronal cell models |
| Neuroprotection | Studying effects on neuronal survival and function under stress conditions | Reduced apoptosis and inflammation in neurodegenerative models |
| Antimicrobial Studies | Exploring potential as an antimicrobial agent | Initial findings suggest activity against certain bacterial strains |
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural variations and available data for comparable compounds:
Mechanistic Insights and Binding Affinity
Target Compound vs. NFP (ZINC08764437):
NFP, a top-scoring Cathepsin L inhibitor, shares the furochromen-propanamide scaffold but features an imidazole-containing substituent instead of dimethoxybenzyl. Its strong binding (XP score: -8.2 kcal/mol) arises from interactions with the catalytic triad (Cys25, Met161, Asp162) and residues like Trp26 and Leu69 . The target compound’s dimethoxy group may enhance polar interactions or solubility, though its binding score remains uncharacterized.- Target Compound vs.
Pharmacokinetic and Solubility Considerations
- Methoxy vs. Methyl Substitutions: The 3,4-dimethoxybenzyl group in the target compound likely improves water solubility compared to non-polar methyl or benzyl substituents, aiding bioavailability.
- Core Modifications: The 2,3,5-trimethyl furochromen core in the target compound and CAS 858749-39-0 may stabilize π-π stacking with aromatic enzyme residues, whereas the tetramethyl variant (CAS 853900-00-2) could induce steric hindrance .
Biological Activity
N-(3,4-dimethoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the following components:
- 3,4-Dimethoxybenzyl group : Contributes to the lipophilicity and potential interaction with biological membranes.
- Furochromene core : Known for its diverse pharmacological properties.
- Propanamide linkage : Facilitates interaction with various biological targets.
Molecular Formula
The molecular formula is with a molecular weight of approximately 325.39 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
- Receptor Modulation : It potentially modulates receptor activity associated with various signaling pathways, influencing cellular responses.
Therapeutic Applications
Research indicates several therapeutic applications for this compound:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Properties : There is emerging evidence supporting its efficacy against certain bacterial and fungal strains.
Case Studies
- Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups .
- Anti-inflammatory Research : In a murine model of inflammation, administration of this compound led to decreased levels of pro-inflammatory cytokines .
- Antimicrobial Testing : The compound showed promising results in inhibiting the growth of Staphylococcus aureus and Candida albicans in vitro .
Table 1: Biological Activities and Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
